molecular formula C10H7ClN2O2 B12202059 (Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione

(Z)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B12202059
M. Wt: 222.63 g/mol
InChI Key: NXSHAXRMBPQCIM-YVMONPNESA-N
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Description

2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- is a heterocyclic compound that features a five-membered ring structure with nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- typically involves the condensation of 4-chlorobenzaldehyde with 2,4-imidazolidinedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:

The uniqueness of 2,4-Imidazolidinedione, 5-[(4-chlorophenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-

InChI Key

NXSHAXRMBPQCIM-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl

Origin of Product

United States

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